4-chloro-2-(propionylamino)benzoic acid

Medicinal Chemistry Drug Discovery ADME Properties

This unique benzoic acid derivative features a 4-chloro and 2-propionylamino substitution pattern, delivering orthogonal reactivity for stepwise synthesis of quinazolinones and benzodiazepines. Its enhanced lipophilicity (LogP 3.19) ensures superior cell membrane permeability, making it ideal for phenotypic screening probes. Precisely characterized (≥95% purity) to guarantee biological results attributable to the target molecule, not impurities.

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 274901-75-6
Cat. No. B183188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(propionylamino)benzoic acid
CAS274901-75-6
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O
InChIInChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15)
InChIKeyWROIVUCRBDYZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(propionylamino)benzoic Acid (CAS 274901-75-6) for Targeted Organic Synthesis


4-Chloro-2-(propionylamino)benzoic acid (CAS: 274901-75-6) is a synthetic benzoic acid derivative defined by its C10H10ClNO3 formula and a molecular weight of 227.64 g/mol . It features a chlorine atom at the 4-position and a propionylamino group (-NHCOCH₂CH₃) at the 2-position of the benzoic acid ring. This compound is primarily utilized as a key intermediate or building block in organic synthesis [1]. Its functional groups provide distinct reactivity profiles, such as a chloro substituent for nucleophilic substitution reactions and a carboxylic acid moiety for further derivatization, making it a versatile scaffold in medicinal chemistry and material science research [1].

Critical Differentiators of 4-Chloro-2-(propionylamino)benzoic Acid for Precise Scientific Procurement


The specific substitution pattern of 4-chloro-2-(propionylamino)benzoic acid (chlorine at C4, propionylamino at C2) creates a unique physicochemical and reactivity profile that is not interchangeable with close analogs [1]. For instance, the presence of the chlorine atom significantly alters lipophilicity and hydrogen-bonding capacity compared to the non-chlorinated parent structure, which directly impacts its behavior in synthetic pathways and biological assays . Similarly, the propionylamino group at the ortho-position introduces steric and electronic effects distinct from a primary amine or alternative acyl groups, affecting reaction kinetics and product outcomes . Generic substitution with an in-class compound lacking these precise features would lead to different reaction yields, altered binding affinities in target-based applications, and potentially failed synthetic routes, underscoring the necessity for precise compound selection [1].

Quantitative Evidence for Selecting 4-Chloro-2-(propionylamino)benzoic Acid over Structural Analogs


Superior Lipophilicity for Membrane Permeability: LogP Comparison with Non-Chlorinated Analog

The target compound's chlorine atom substantially increases its lipophilicity compared to the non-chlorinated analog 2-(propionylamino)benzoic acid. This enhanced lipophilicity, quantified by a LogP of 3.19, is critical for applications requiring passive membrane diffusion . The non-chlorinated analog exhibits a lower LogP (approximately 1.8-2.2 based on class predictions), which may be insufficient for effective membrane permeation in certain cellular assays .

Medicinal Chemistry Drug Discovery ADME Properties

Enhanced Hydrogen Bond Acceptor Capacity: tPSA Comparison

The target compound possesses a higher topological polar surface area (tPSA) of 66.4 Ų, indicating an increased capacity for hydrogen bonding compared to its primary amine precursor, 4-chloro-2-aminobenzoic acid (tPSA ≈ 63.3 Ų) [1]. This difference, although subtle, can influence target binding interactions and aqueous solubility in complex biological or catalytic systems .

Molecular Recognition Target Engagement Physicochemical Profiling

Orthogonal Reactive Handle for Diversification: Distinguishing from Primary Amine Precursor

The propionylamino group at the 2-position provides a distinct, orthogonal reactivity profile compared to the primary amine in 4-chloro-2-aminobenzoic acid. The target compound's amide bond is stable under many reaction conditions that would derivatize a primary amine, allowing for selective functionalization of the carboxylic acid group at C1. Conversely, the chloro group at C4 remains a viable site for nucleophilic substitution, a reaction that would be challenging or impossible with the non-chlorinated analog [1]. This dual reactivity enables more controlled, stepwise synthetic strategies .

Organic Synthesis Medicinal Chemistry Building Block

High Purity and Defined Physical Form for Reproducible Research

Commercial sources report the compound as a white to off-white solid with a purity specification of ≥95% . In contrast, the non-chlorinated analog 2-(propionylamino)benzoic acid is often supplied with a lower purity grade (e.g., 95%) and can exhibit variable physical forms (e.g., powder or crystalline) across different vendors . This higher and more consistently defined purity minimizes the risk of introducing unknown impurities that can confound experimental results, particularly in sensitive biological assays or structure-activity relationship (SAR) studies.

Chemical Procurement Quality Control Reproducibility

Targeted Application Scenarios for 4-Chloro-2-(propionylamino)benzoic Acid (CAS 274901-75-6)


Design of Cell-Permeable Probes and Tool Compounds

The compound's enhanced lipophilicity (LogP = 3.19) makes it a superior choice for the design of small molecule probes intended for intracellular target engagement. Compared to less lipophilic analogs, this compound is predicted to exhibit improved passive diffusion across cell membranes, as supported by its LogP value . This property is particularly valuable in phenotypic screening or cellular target identification campaigns where membrane permeability is a prerequisite for activity.

Multi-Step Synthesis of Complex Heterocyclic Scaffolds

The orthogonal reactivity of the chloro, amide, and carboxylic acid groups allows for its use as a versatile building block in the synthesis of more complex molecules, such as quinazolinones or benzodiazepines. The stable amide bond permits selective functionalization of the carboxylic acid (e.g., via amide coupling) and subsequent nucleophilic substitution at the 4-chloro position . This controlled, stepwise reactivity is not possible with simpler analogs that lack this specific functional group combination.

Structure-Activity Relationship (SAR) Studies on TMEM206 or Related Targets

While primary data is limited, its structural class suggests potential as a starting point for SAR studies around TMEM206 inhibition. The combination of a chloro substituent and a propionylamino group provides a distinct pharmacophore for exploring structure-activity relationships. The defined purity and solid form ensure that any observed biological effect is attributable to the target molecule itself, not to impurities .

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